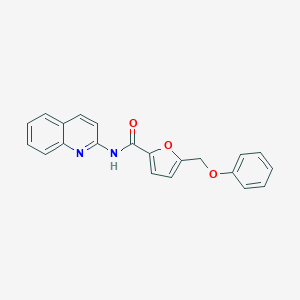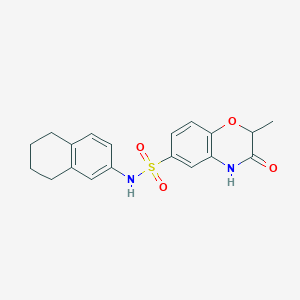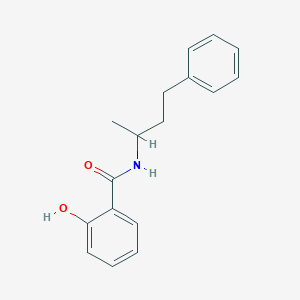![molecular formula C21H28N4O3S B270682 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide, also known as CP-690,550, is a small molecule inhibitor that was discovered by Pfizer in 2003. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of non-receptor tyrosine kinases. JAK3 is primarily expressed in immune cells and plays a critical role in the signaling pathways that regulate immune cell function. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways that regulate immune cell function. JAK3 is primarily expressed in immune cells and is involved in the signaling pathways that regulate the differentiation, proliferation, and activation of immune cells. By inhibiting JAK3, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical studies, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has also been shown to have a favorable safety profile in clinical studies, with no significant adverse events reported.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a potent and selective inhibitor of JAK3, with a favorable safety profile in clinical studies. This makes it a valuable tool for studying the role of JAK3 in immune cell function and the pathogenesis of autoimmune diseases. However, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a small molecule inhibitor and may have limitations in terms of specificity and off-target effects. Additionally, the synthesis of 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is complex and may limit its availability for use in lab experiments.
Orientations Futures
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there is still much to be learned about the mechanisms of action of this compound and its potential applications in other disease areas. Future research could focus on developing more potent and selective JAK3 inhibitors, as well as exploring the potential of 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide in combination with other therapies for the treatment of autoimmune diseases. Additionally, the role of JAK3 in other disease areas, such as cancer and infectious diseases, could be further investigated.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide involves several steps starting from commercially available starting materials. The key step involves the coupling of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanoic acid with cyclohexylamine to form the corresponding amide. The amide is then subjected to cyclization under acidic conditions to yield 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide. The overall yield of the synthesis is around 10%.
Applications De Recherche Scientifique
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been extensively studied in preclinical and clinical studies for the treatment of autoimmune diseases. In preclinical studies, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical studies, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has shown significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
Propriétés
Nom du produit |
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide |
|---|---|
Formule moléculaire |
C21H28N4O3S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
3-cyclohexyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H28N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h9-12,14,17H,3-8,13H2,1-2H3,(H,24,26)(H,22,23,25) |
Clé InChI |
IHJPECISZQCXLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3)C |
SMILES canonique |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)



![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)